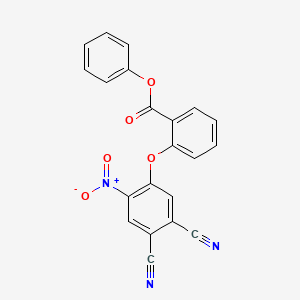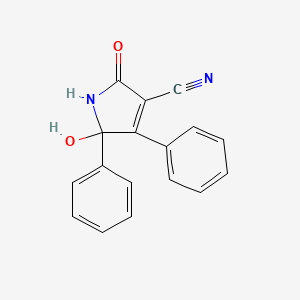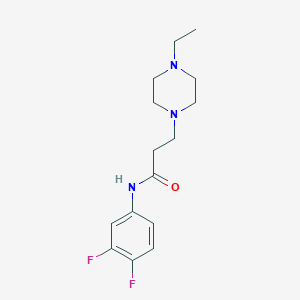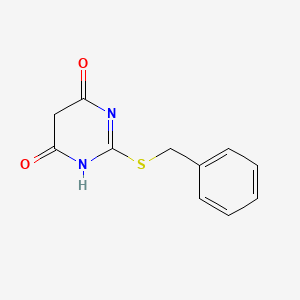![molecular formula C26H34N2O B10885027 (4-Benzylpiperidin-1-yl)[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885027.png)
(4-Benzylpiperidin-1-yl)[1-(4-methylbenzyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound belonging to the class of 1-benzoylpiperidines. This compound features a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with a benzyl group. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps. One common method starts with the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. It acts as an inhibitor of enoyl-[acyl-carrier-protein] reductase (NADH), an enzyme involved in fatty acid synthesis . This inhibition disrupts the metabolic pathways of certain microorganisms, making it a potential candidate for antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog with similar structural features but lacking the 1-(4-methylbenzyl) group.
N-(4-METHYLBENZOYL)-4-BENZYLPIPERIDINE: Another related compound with a benzoyl group at the 1-position.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(4-METHYLBENZYL)-3-PIPERIDYL]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual substitution with benzyl and methylbenzyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H34N2O |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H34N2O/c1-21-9-11-24(12-10-21)19-27-15-5-8-25(20-27)26(29)28-16-13-23(14-17-28)18-22-6-3-2-4-7-22/h2-4,6-7,9-12,23,25H,5,8,13-20H2,1H3 |
InChI Key |
UKFZRHVJMLZHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)
![{2-bromo-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B10884960.png)

![Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10884970.png)

![3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B10884986.png)
![1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B10884991.png)

![1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine](/img/structure/B10884997.png)

![{4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B10885005.png)
